Cizolirtine

Description

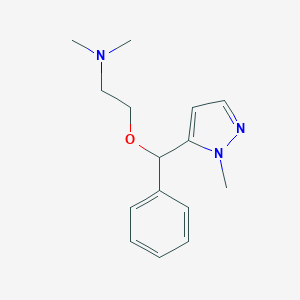

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMJBKFKXGPPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869923 | |

| Record name | Cizolirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142155-43-9 | |

| Record name | Cizolirtine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cizolirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIZOLIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cizolirtine's Mechanism of Action in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cizolirtine (E-4018) is a novel analgesic agent that has demonstrated efficacy in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its role in alleviating neuropathic pain. Evidence strongly suggests that this compound exerts its analgesic effects primarily through the modulation of the α2-adrenergic system, leading to a reduction in the spinal release of key pronociceptive neuropeptides, Substance P and Calcitonin Gene-Related Peptide (CGRP). This guide summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. This compound has emerged as a potential therapeutic agent, demonstrating analgesic and anti-hyperalgesic properties in various animal models of pain, including those of a neuropathic origin.[1] This document aims to consolidate the existing scientific literature on this compound's mechanism of action to provide a detailed resource for researchers and drug development professionals.

Core Mechanism of Action: α2-Adrenergic Receptor Modulation

The primary mechanism underlying the analgesic effect of this compound in neuropathic pain appears to be its interaction with the α2-adrenergic receptor system. Preclinical studies have consistently shown that the anti-allodynic and anti-hyperalgesic effects of this compound are reversed by the administration of α2-adrenoceptor antagonists, such as idazoxan (B1206943).[2] This indicates that this compound's activity is dependent on the activation of these receptors. In contrast, its effects are not blocked by the opioid receptor antagonist naloxone, confirming a non-opioid mechanism of action.[2]

While the direct binding affinity of this compound to α2-adrenergic receptor subtypes has not been explicitly reported in publicly available literature, the functional antagonism by idazoxan provides strong evidence for its role as an α2-adrenoceptor agonist or a positive modulator of this system. One study, however, stated that this compound shows "no affinity for alpha 2-adrenergic receptors," a finding that is inconsistent with the broader pharmacological data and may warrant further investigation to clarify experimental conditions.[3] The prevailing evidence supports the involvement of the α2-adrenergic system.

Signaling Pathway

Activation of presynaptic α2-adrenergic receptors, which are G-protein coupled receptors of the Gi/o type, typically leads to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels, ultimately inhibiting neurotransmitter release. In the context of neuropathic pain, the key consequence of this compound-mediated α2-adrenoceptor activation is the reduced release of pronociceptive neuropeptides from the primary afferent nerve terminals in the dorsal horn of the spinal cord.

Caption: Proposed signaling pathway of this compound.

Inhibition of Pronociceptive Neuropeptide Release

A key downstream effect of this compound's action on α2-adrenergic receptors is the inhibition of Substance P and CGRP release in the spinal cord.[3] These neuropeptides are crucial mediators in the transmission of nociceptive signals from the periphery to the central nervous system.

Quantitative Data on Neuropeptide Release Inhibition

The following table summarizes the available data on the inhibitory effects of this compound on neuropeptide release.

| Neuropeptide | Preparation | This compound Concentration | Inhibition | Antagonism | Reference |

| Substance P-like material (SPLM) | Rat spinal cord slices (in vitro) | 0.1 µM - 0.1 mM | ~25% | Idazoxan (10 µM) | [3] |

| CGRP-like material (CGRPLM) | Rat spinal cord slices (in vitro) | 0.1 - 1.0 µM | ~20% | Idazoxan (10 µM) | [3] |

| Substance P-like material (SPLM) | Rat spinal cord (in vivo, intrathecal) | 0.1 mM | up to 50% | Idazoxan (10 µM) | [3] |

| Substance P-like material (SPLM) | Rat spinal cord (in vivo, systemic 80 mg/kg i.p.) | N/A | ~50% | Idazoxan (10 µM) | [3] |

Preclinical Efficacy in Neuropathic Pain Models

This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, most notably the chronic constriction injury (CCI) model in rats.

Summary of Preclinical Efficacy Data

| Animal Model | Pain Modality | This compound Dose (p.o.) | Effect | Antagonism | Reference |

| Rat (Sciatic Nerve Constriction) | Mechanical Allodynia | 2.5 - 10 mg/kg | Reversal of allodynia | Idazoxan (0.5 mg/kg i.v.) | [2] |

| Rat (Sciatic Nerve Constriction) | Thermal (Cold) Allodynia | 2.5 - 10 mg/kg | Reversal of allodynia | Idazoxan (0.5 mg/kg i.v.) | [2] |

Of note, at a dose of 10 mg/kg (p.o.), this compound did not produce any motor deficits in the rotarod test, suggesting a favorable side-effect profile at analgesic doses.[2]

Experimental Protocols

While detailed, step-by-step protocols for the specific studies involving this compound are not publicly available, the following sections describe the general methodologies for the key experiments cited.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This widely used model induces peripheral nerve injury to mimic human neuropathic pain conditions.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley rats are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each ligature. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

-

Wound Closure: The muscle and skin layers are closed with sutures.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

-

Behavioral Testing: Mechanical and thermal allodynia are assessed at baseline before surgery and then at various time points post-surgery (e.g., daily or weekly). Mechanical allodynia is often measured using von Frey filaments, while thermal allodynia can be assessed using a cold plate test.

Caption: Workflow for the CCI model.

In Vitro and In Vivo Spinal Neuropeptide Release Assays

These assays are used to measure the release of neurotransmitters like Substance P and CGRP from spinal cord tissue.

In Vitro Methodology (Spinal Cord Slices):

-

Tissue Preparation: The lumbar enlargement of the spinal cord is dissected from rats and sliced into thin sections.

-

Incubation: The slices are incubated in an oxygenated physiological salt solution.

-

Stimulation: The release of neuropeptides is evoked by depolarization with a high concentration of potassium (K+).

-

Drug Application: this compound and/or antagonists are added to the incubation medium.

-

Sample Collection: The superfusate is collected at different time points.

-

Quantification: The concentration of Substance P and CGRP in the collected samples is determined using sensitive immunoassays (e.g., ELISA or RIA).

In Vivo Methodology (Intrathecal Perfusion):

-

Animal Preparation: Rats are anesthetized, and a microdialysis probe or push-pull cannula is implanted into the intrathecal space of the lumbar spinal cord.

-

Perfusion: An artificial cerebrospinal fluid is continuously perfused through the probe.

-

Drug Administration: this compound can be administered locally through the perfusion fluid or systemically (e.g., intraperitoneally).

-

Sample Collection: The dialysate is collected at regular intervals.

-

Quantification: Neuropeptide levels in the dialysate are measured by immunoassay.

Clinical Evidence in Neuropathic Pain

A double-blind, placebo-controlled, crossover study in 25 patients with chronic neuropathic pain showed that this compound (200 mg twice daily) was well tolerated but did not produce a statistically significant reduction in pain scores in the overall patient population.[1] However, in a subgroup of five patients with primary allodynia, this compound treatment resulted in a significant reduction in pain scores and allodynia compared to placebo.[1]

Conclusion

References

- 1. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for localized release of substance P within rat spinal cord evoked by physiological and electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Cizolirtine's Inhibition of Spinal Substance P Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a neuropeptide of the tachykinin family, is a critical mediator in the transmission of nociceptive signals within the spinal cord dorsal horn.[1] Its release from primary afferent nerve terminals and subsequent binding to Neurokinin-1 (NK1) receptors on second-order neurons are key events in the propagation of pain signals.[1] Cizolirtine (5-([(N,N-dimethylaminoethoxy)phenyl]methyl)-1-methyl-1H-pyrazol citrate) is a novel analgesic compound that has demonstrated significant efficacy in rodent models of pain.[2] This technical guide provides an in-depth examination of the core mechanism of this compound's analgesic action: the inhibition of Substance P release at the spinal level. We will detail the underlying signaling pathways, present quantitative data from key preclinical studies, and provide comprehensive experimental protocols for the methodologies used to elicit these findings.

The Role of Substance P in Spinal Nociceptive Transmission

Noxious stimuli activate primary afferent nociceptors (C-fibers), which transmit signals to the dorsal horn of the spinal cord. Upon depolarization, these neurons release a combination of neurotransmitters, including glutamate (B1630785) and neuropeptides such as Substance P.[1] SP binds to the NK1 receptor, a G protein-coupled receptor (GPCR), on postsynaptic dorsal horn neurons.[1][3] This binding event initiates a well-defined intracellular signaling cascade that leads to neuronal depolarization and sensitization, contributing to the central transmission of pain signals.[3]

The primary signaling pathway initiated by SP binding to the NK1 receptor involves the activation of the Gq alpha subunit of the associated G protein complex. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately enhances neuronal excitability and facilitates pain transmission.[3]

This compound's Inhibitory Effect on Spinal Substance P Release

Preclinical studies have robustly demonstrated that this compound effectively inhibits the release of Substance P from primary afferent terminals in the spinal cord. This action has been quantified in both in vitro and in vivo models, pointing to a clear mechanism for its analgesic properties.[2]

Quantitative Data Summary

The inhibitory effects of this compound on the release of Substance P-Like Material (SPLM) have been measured under various experimental conditions. The data consistently show a significant reduction in neuropeptide release.[2]

| Experimental Model | Administration | This compound Concentration / Dose | % Inhibition of SPLM Release | Antagonist | Citation |

| In Vitro (Rat Spinal Cord Slices) | Superfusion | 0.1 µM - 0.1 mM | ~ 25% | Idazoxan (10 µM) | [2] |

| In Vivo (Anesthetized Rats) | Intrathecal Perfusion | 0.1 mM | Up to 50% | Idazoxan (10 µM) | [2] |

| In Vivo (Anesthetized Rats) | Systemic (i.p.) | 80 mg/kg | ~ 50% | Idazoxan (10 µM) | [2] |

Proposed Mechanism of Action

The inhibitory action of this compound on Substance P release is mediated through its activity at α2-adrenoceptors.[2] These receptors are located on presynaptic terminals of primary afferent neurons.[4] When activated by an agonist like this compound, these Gi protein-coupled receptors inhibit the release of neurotransmitters, including Substance P.[4][5] This mechanism was confirmed by experiments showing that the α2-adrenoceptor antagonist, idazoxan, reverses the inhibitory effects of this compound on Substance P release.[2]

Experimental Methodologies

The following protocols provide a detailed overview of the key experimental procedures used to establish and quantify the effects of this compound on spinal Substance P release.

Protocol: In Vitro Substance P Release from Spinal Cord Slices

This method allows for the direct measurement of neuropeptide release from spinal cord tissue in a controlled environment.

-

Tissue Preparation:

-

Adult Sprague-Dawley rats are euthanized according to institutional guidelines.[2]

-

The lumbar enlargement of the spinal cord is rapidly dissected and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[6][7]

-

Transverse slices (typically 400-500 µm thick) of the dorsal half of the spinal cord are prepared using a vibratome.[7]

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 60 minutes before use.[7]

-

-

Superfusion and Sample Collection:

-

Individual slices are transferred to a superfusion chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

-

After an initial washout period to establish a stable baseline, the perfusion medium is switched to a high-potassium (K+) aCSF to depolarize the neurons and evoke neurotransmitter release.[2]

-

To test the effect of this compound, the drug is included in the perfusion medium prior to and during the K+ stimulation.[2]

-

Superfusate fractions are collected at regular intervals before, during, and after stimulation.

-

-

Quantification:

Protocol: In Vivo Spinal Substance P Release via Intrathecal Microdialysis

This technique enables the sampling of neurotransmitters from the extracellular space of the spinal cord in anesthetized living animals, providing a more physiologically relevant context.[9][10][11]

-

Animal Preparation:

-

Microdialysis Probe Implantation and Perfusion:

-

Experimental Procedure:

-

Dialysate samples are collected at regular intervals to measure basal levels of Substance P.

-

This compound is administered either locally through the microdialysis probe (retrodialysis) or systemically (e.g., intraperitoneal injection).[2]

-

Substance P release can be evoked by peripheral noxious stimulation (e.g., formalin injection into the paw) or by adding high K+ to the perfusion fluid.[8][12][13]

-

Dialysate samples are collected throughout the experiment for subsequent analysis.

-

-

Quantification:

Conclusion

References

- 1. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microdialysis combined with a sensitive radioimmunoassay. A technique for studying in vivo release of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for localized release of substance P within rat spinal cord evoked by physiological and electrical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spinal Substance P Receptor Expression and Internalization in Acute, Short-Term, and Long-Term Inflammatory Pain States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of substance P in rat spinal cord by high-performance liquid chromatography electrospray quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analgesic Cizolirtine and the CGRP Pathway: A Review of Two Distinct Targets in Pain Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cizolirtine is a novel analgesic agent that has demonstrated efficacy in various preclinical and clinical models of pain. Its mechanism of action is primarily attributed to its interaction with the noradrenergic system, specifically as an α2-adrenoceptor agonist, and its potential to inhibit the release of substance P. Concurrently, the calcitonin gene-related peptide (CGRP) has emerged as a critical mediator of nociceptive signaling, particularly in the pathophysiology of migraine, leading to the development of a new class of highly effective CGRP-targeting therapies. This technical guide provides a comprehensive overview of the analgesic profile of this compound and the established role of the CGRP pathway in pain. While a 2001 review suggested a potential, unconfirmed link between this compound and CGRP inhibition, the body of scientific literature to date does not substantiate a direct role for CGRP in this compound's analgesic effect[1]. This paper will therefore delineate the distinct mechanisms of these two important players in analgesia, present the quantitative data supporting their effects, detail relevant experimental protocols, and explore a potential, yet unproven, indirect interaction via the α2-adrenergic system.

This compound: A Noradrenergic and Substance P-Modulating Analgesic

This compound (E-4018) is a centrally acting analgesic that has shown promise in the management of neuropathic and postoperative pain. Its mechanism is distinct from that of opioids and nonsteroidal anti-inflammatory drugs (NSAIDs), offering a potentially different side-effect profile.

Mechanism of Action

Preclinical studies have elucidated that this compound's analgesic properties are likely mediated through two primary pathways:

-

α2-Adrenoceptor Agonism: this compound's effects are significantly attenuated by α2-adrenoceptor antagonists like idazoxan.[2][3] This suggests that this compound acts as an agonist at these receptors, which are key components of the descending noradrenergic pain-modulating pathways.[4][5] Activation of α2-adrenoceptors in the spinal cord inhibits the release of nociceptive neurotransmitters from primary afferent terminals and hyperpolarizes second-order neurons, thereby dampening the transmission of pain signals.[4][5]

-

Inhibition of Substance P Release: Some evidence also points towards this compound's ability to inhibit the release of substance P in the spinal cord.[2] Substance P is a neuropeptide crucial for the transmission of pain signals from the periphery to the central nervous system.

It is important to note that this compound does not bind to opioid receptors and lacks anti-inflammatory activity.[2]

Preclinical Efficacy of this compound

This compound has demonstrated significant antinociceptive activity in a variety of rodent pain models. The following table summarizes the effective dose (ED50) of this compound in several of these models.

| Animal Model | Species | Pain Stimulus | This compound ED50 (mg/kg, p.o.) |

| Phenylquinone Writhing | Mouse | Phenylquinone | 33.7 |

| Acetic Acid Writhing | Mouse | Acetic Acid | 24.4 |

| Acetic Acid Writhing | Rat | Acetic Acid | 21.3 |

| Plantar Test | Rat | Thermal (Heat) | 26.8 |

| Tail-Pinch Test | Rat | Mechanical | 68.0 |

| Tail-Flick Test | Rat | Thermal (Heat) | 46.0 |

| Formalin Test (Phase 1) | Rat | Chemical (Formalin) | 13.8 |

| Formalin Test (Phase 2) | Rat | Chemical (Formalin) | 2.31 |

| Capsaicin Test | Mouse | Chemical (Capsaicin) | 7.14 |

| Data sourced from Alvarez et al., 2000.[2] |

In a rat model of neuropathic pain induced by sciatic nerve constriction, oral administration of this compound (2.5-10 mg/kg) reversed both mechanical and thermal allodynia.[3]

Clinical Trials of this compound in Pain

This compound has been evaluated in several clinical trials for various pain indications. The results have been mixed, with some studies showing efficacy in specific patient populations.

| Pain Condition | Study Design | This compound Dose | Primary Outcome | Key Findings |

| Postoperative Dental Pain | Placebo-controlled, double-blind, randomized, parallel-group | 50 mg, 100 mg, 150 mg | Pain severity (VAS) | No significant difference from placebo on VAS scores. Dose-related trend in reduced rescue medication use.[6] |

| Chronic Neuropathic Pain | Double-blind, placebo-controlled, crossover | 200 mg twice daily | VAS and allodynia scores | No significant difference in the overall analysis. In a subgroup with primary allodynia, a 53% reduction in VAS at rest and 55% on movement was observed with this compound.[7] |

This compound has also been investigated for non-analgesic indications, such as overactive bladder.[8][9]

The Role of CGRP in Pain Signaling

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems and plays a pivotal role in nociceptive transmission and neurogenic inflammation.[10][11]

CGRP Signaling Pathway

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[12] The binding of CGRP to its receptor, primarily located on neurons and smooth muscle cells of blood vessels, initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[13] This signaling results in a variety of downstream effects, including vasodilation and modulation of neuronal excitability.[13]

Figure 1: Simplified CGRP signaling pathway.

CGRP in Migraine and Other Pain States

The role of CGRP is best established in the pathophysiology of migraine. During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to the perception of pain.[10][14] This is supported by findings that CGRP levels are elevated during migraine attacks and that administration of CGRP can trigger migraine-like headaches in susceptible individuals.[15]

The development of CGRP-targeting therapies, including monoclonal antibodies that bind to either CGRP or its receptor, and small molecule CGRP receptor antagonists (gepants), has revolutionized migraine treatment.[16][17][18][19]

Evidence also suggests a role for CGRP in other pain conditions, though this is less well-defined than in migraine.[11]

Potential Indirect Interaction of this compound and CGRP via the α2-Adrenergic Pathway

While direct evidence of this compound's effect on the CGRP pathway is lacking, a potential for indirect interaction exists through the modulation of the noradrenergic system.

α2-Adrenergic Inhibition of CGRP Release

Preclinical studies have demonstrated that activation of α2-adrenoceptors can inhibit the expression and release of CGRP from dorsal root ganglion (DRG) neurons.[20] In cultured DRG neurons, the α2-adrenoceptor agonist UK 14,304 was shown to attenuate the nerve growth factor (NGF)-induced increase in CGRP mRNA and immunoreactive CGRP release.[20] This inhibitory effect was reversed by the α2-antagonist yohimbine.[20]

Furthermore, norepinephrine, the endogenous ligand for adrenergic receptors, has been shown to reduce the release of neuropeptides from the central terminals of primary afferent neurons through presynaptic inhibition.[21]

Figure 2: Hypothetical indirect pathway for this compound-mediated analgesia involving CGRP.

A Hypothesis for Future Investigation

Given that this compound is an α2-adrenoceptor agonist, it is plausible that part of its analgesic effect could be mediated by the inhibition of CGRP release from nociceptive neurons. This would represent an indirect mechanism of action that has not yet been directly investigated for this compound. Future research could explore whether this compound administration leads to a reduction in CGRP levels in relevant tissues in animal models of pain.

Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

Animal Models of Pain

-

Writhing Test:

-

Objective: To assess visceral pain.

-

Procedure: Mice or rats are injected intraperitoneally with an irritant (e.g., 0.6% acetic acid or phenylquinone). The number of writhing responses (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 20 minutes) following administration of the test compound.[2]

-

-

Formalin Test:

-

Objective: To assess tonic pain and inflammation.

-

Procedure: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw. The time spent licking or biting the injected paw is recorded in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).[2]

-

-

Neuropathic Pain Model (Sciatic Nerve Constriction):

-

Objective: To model chronic neuropathic pain.

-

Procedure: The common sciatic nerve of an anesthetized rat is exposed, and loose ligatures are tied around it. This leads to the development of allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus) over several days. Pain-related behaviors are then assessed using von Frey filaments (for mechanical allodynia) and thermal stimuli.[3]

-

Figure 3: Experimental workflow for the rat sciatic nerve constriction model.

In Vitro CGRP Release Assay

-

Objective: To measure the release of CGRP from cultured neurons.

-

Procedure:

-

Primary cultures of dorsal root ganglion (DRG) or trigeminal ganglion neurons are established from rodents.

-

The cells are incubated with various treatments, including a depolarizing stimulus (e.g., high potassium chloride) to induce CGRP release, and the test compound (e.g., an α2-adrenoceptor agonist).

-

The culture supernatant is collected.

-

The concentration of CGRP in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[20]

-

Conclusion and Future Directions

This compound is an analgesic with a well-defined mechanism of action primarily involving the activation of α2-adrenoceptors and a potential inhibitory effect on substance P release. The Calcitonin Gene-Related Peptide (CGRP) pathway is a distinct and highly validated target for pain, especially in the context of migraine.

Currently, there is no direct evidence to suggest that the analgesic effect of this compound is mediated through the CGRP pathway. However, the established inhibitory role of the α2-adrenergic system on CGRP release presents a compelling avenue for future research. Investigating a potential indirect link between this compound and CGRP could provide a more complete understanding of its analgesic profile and potentially broaden its therapeutic applications. Such studies would be valuable in further delineating the complex interplay between different neurotransmitter systems in the modulation of pain.

References

- 1. This compound. Laboratorios Dr Esteve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The noradrenergic pain regulation system: a potential target for pain therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose response and safety of this compound citrate (E-4018) in patients with pain following extraction of third molars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound citrate (E-4018) in the treatment of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 14. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceofmigraine.com [scienceofmigraine.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. How Do CGRP Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 18. clinician.com [clinician.com]

- 19. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 20. Alpha 2-adrenergic receptor activation inhibits calcitonin gene-related peptide expression in cultured dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Modulation of CGRP and PGE2 release from isolated rat skin by alpha-adrenoceptors and kappa-opioid-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cizolirtine and its Interaction with Alpha-2 Adrenergic Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cizolirtine is a novel analgesic agent that has demonstrated efficacy in various pain models. While its precise mechanism of action is still under investigation, initial pharmacological characterization has explored its interaction with various receptors, including the alpha-2 (α₂) adrenergic receptor system. This technical guide provides an in-depth analysis of the current understanding of this compound's effects pertaining to α₂-adrenergic receptors, summarizing key preclinical findings, outlining relevant experimental protocols for assessing such interactions, and visualizing the associated signaling pathways. Notably, direct binding affinity for α₂-adrenergic receptors has not been observed for this compound; however, indirect modulation of the analgesic effects by α₂-adrenergic antagonists suggests a complex interplay that warrants further investigation.

Introduction to this compound and the Alpha-2 Adrenergic System

This compound citrate (B86180) (E-4018) is a pyrazole (B372694) derivative developed as a non-opioid analgesic.[1] Its analgesic properties have been documented in several preclinical models of pain.[1] The α₂-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in the regulation of various physiological processes, including blood pressure, sedation, and analgesia.[2][3][4] There are three main subtypes of α₂-adrenergic receptors: α₂ₐ, α₂₈, and α₂C.[3][5] Agonism at these receptors, particularly in the central nervous system, is a well-established mechanism for producing analgesia.

This compound's Interaction with Alpha-2 Adrenergic Receptors: A Lack of Direct Affinity

Preclinical pharmacology studies have been conducted to characterize the binding profile of this compound. A key finding from these studies is that This compound shows no affinity for alpha 2-adrenergic receptors .[1] This indicates that this compound does not directly bind to these receptors to elicit a biological response.

Despite the lack of direct binding, an interesting observation was made regarding the analgesic effect of this compound. The administration of idazoxan (B1206943), an α₂-adrenergic antagonist, was found to modify the analgesic effect of this compound.[1] This suggests a potential indirect interaction between this compound's mechanism of action and the α₂-adrenergic system. One hypothesis is that this compound may modulate the release of endogenous ligands of the α₂-adrenergic receptors, such as norepinephrine, or interact with downstream signaling pathways that are also influenced by α₂-adrenergic receptor activation.

Quantitative Data on Receptor Binding

Given that this compound has been reported to have no affinity for α₂-adrenergic receptors, a quantitative data table would reflect this lack of binding. The following table summarizes the expected outcome from a radioligand binding assay.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Method | Reference |

| This compound | Alpha-2 Adrenergic | No significant displacement | Radioligand Binding Assay | [1] |

| Clonidine (Control Agonist) | Alpha-2 Adrenergic | High Affinity (nM range) | Radioligand Binding Assay | N/A |

| Idazoxan (Control Antagonist) | Alpha-2 Adrenergic | High Affinity (nM range) | Radioligand Binding Assay | N/A |

Experimental Protocols

To determine the affinity of a compound like this compound for α₂-adrenergic receptors, a series of in vitro assays are typically employed. These include radioligand binding assays to assess direct binding and functional assays to measure the downstream cellular response.

Radioligand Binding Assay

This is a standard method to determine the affinity of a ligand for a receptor.[6][7]

Objective: To determine if this compound competes with a known radiolabeled ligand for binding to α₂-adrenergic receptors.

Materials:

-

Membrane preparations from cells or tissues expressing α₂-adrenergic receptors (e.g., human platelets for α₂ₐ, neonatal rat lung for α₂₈).[8]

-

Radioligand (e.g., [³H]-yohimbine or [³H]-rauwolscine).[8][9]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled α₂-adrenergic ligand like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of this compound.

-

A parallel incubation is performed with the radioligand and a high concentration of an unlabeled ligand to determine non-specific binding.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity (Ki) can then be calculated using the Cheng-Prusoff equation. For this compound, no significant inhibition would be expected.

Functional Assay: cAMP Accumulation Assay

Activation of α₂-adrenergic receptors, which are coupled to Gᵢ proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][10] A cAMP assay can determine if a compound acts as an agonist or antagonist at these receptors.[11][12][13]

Objective: To determine if this compound modulates cAMP levels in cells expressing α₂-adrenergic receptors.

Materials:

-

A suitable cell line expressing α₂-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (this compound).

-

Control agonist (e.g., clonidine).

-

Control antagonist (e.g., idazoxan).

-

cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA).

Procedure:

-

Cells are plated in a multi-well plate and incubated.

-

The cells are then treated with this compound at various concentrations, along with forskolin to stimulate cAMP production.

-

Control wells will include cells treated with forskolin alone, forskolin plus a known α₂-agonist (to measure inhibition of cAMP), and forskolin plus an agonist and an antagonist (to show reversal of inhibition).

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data is analyzed to determine if this compound has any effect on forskolin-stimulated cAMP accumulation. Based on the available data, this compound is not expected to show any agonist or antagonist activity in this assay.

Signaling Pathways and Experimental Workflow Visualizations

Alpha-2 Adrenergic Receptor Signaling Pathway

Caption: Alpha-2 adrenergic receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Hypothetical Indirect Interaction of this compound

Caption: Hypothetical indirect interaction of this compound.

Conclusion

The available preclinical data indicates that this compound does not exert its analgesic effects through direct interaction with α₂-adrenergic receptors. Standard in vitro binding and functional assays would be expected to show no significant affinity or activity at these receptors. However, the modulation of this compound's analgesic effect by the α₂-antagonist idazoxan points towards an indirect relationship with the α₂-adrenergic system. Future research should focus on elucidating the primary mechanism of action of this compound and how this mechanism may intersect with noradrenergic pathways to produce its overall analgesic profile. This could involve investigating this compound's effects on neurotransmitter release, reuptake, or on downstream signaling molecules that are common to both pathways. A thorough understanding of these interactions will be crucial for the further development and clinical application of this compound.

References

- 1. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy [mdpi.com]

- 11. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Pharmacological profile of Cizolirtine as a non-opioid analgesic

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cizolirtine (E-4018) is a novel, centrally-acting, non-opioid analgesic agent that has demonstrated efficacy in a variety of preclinical models of acute, inflammatory, and neuropathic pain. Its mechanism of action is distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Evidence suggests that this compound's analgesic properties are mediated, at least in part, through the modulation of the alpha-2 (α2)-adrenergic system and the inhibition of the release of key nociceptive neuropeptides, substance P and calcitonin gene-related peptide (CGRP), in the spinal cord. This document provides a comprehensive overview of the pharmacological profile of this compound, including its preclinical efficacy, proposed mechanism of action, and available clinical data.

Introduction

The search for effective and safe analgesics to manage chronic and neuropathic pain remains a significant challenge in modern medicine. Opioids, while potent, are associated with a host of debilitating side effects, including tolerance, dependence, and respiratory depression. NSAIDs, on the other hand, carry risks of gastrointestinal and cardiovascular complications. This compound emerges as a promising alternative with a distinct pharmacological profile, offering a potential non-opioid approach to pain management.

Preclinical Pharmacology

This compound has demonstrated significant antinociceptive activity in a wide range of rodent models of pain.

In Vivo Efficacy

The analgesic effects of this compound have been evaluated in various animal models, with key quantitative data summarized in the tables below.

Table 1: Efficacy of this compound in Murine Models of Acute Pain [1]

| Pain Model | Endpoint | Route of Administration | ED50 (mg/kg) |

| Phenylquinone-induced Writhing | Reduction in writhing | Oral | 33.7 |

| Acetic Acid-induced Writhing | Reduction in writhing | Oral | 24.4 |

| Tail-pinch Test | Increased pain threshold | Oral | 68.0 |

| Tail-flick Test | Increased pain threshold | Oral | 46.0 |

| Capsaicin Test | Increased pain threshold | Oral | 7.14 |

Table 2: Efficacy of this compound in a Murine Model of Inflammatory Pain (Formalin Test) [1]

| Phase | Endpoint | Route of Administration | ED50 (mg/kg) |

| Phase 1 (Acute) | Reduction in flinching/licking | Oral | 13.8 |

| Phase 2 (Inflammatory) | Reduction in flinching/licking | Oral | 2.31 |

Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Sciatic Nerve Constriction) [2]

| Pain Modality | Endpoint | Route of Administration | Effective Dose Range (mg/kg) |

| Mechanical Allodynia | Reversal of decreased vocalization threshold | Oral | 2.5 - 10 |

| Thermal Allodynia (Cold) | Reversal of decreased struggle latency | Oral | 2.5 - 10 |

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated; however, compelling evidence points towards its interaction with the α2-adrenergic system and modulation of neuropeptide release.

While one early study reported that this compound has "no affinity for alpha 2-adrenergic receptors"[1], subsequent functional studies strongly suggest a role for these receptors. The analgesic effects of this compound in a rat model of neuropathic pain were antagonized by the α2-adrenoceptor antagonist idazoxan, but not by the opioid receptor antagonist naloxone[2]. This indicates that this compound's antinociceptive action is dependent on the α2-adrenergic system. The discrepancy with the initial binding report may be due to methodological differences or this compound acting as a modulator of α2-adrenoceptor function rather than a direct high-affinity ligand.

This compound has been shown to inhibit the release of substance P and CGRP, two key neuropeptides involved in the transmission of pain signals in the spinal cord.

Table 4: In Vitro Inhibition of Neuropeptide Release by this compound

| Neuropeptide | Tissue | Stimulus | Concentration Range | % Inhibition |

| Substance P-like material (SPLM) | Rat spinal cord slices | K+ | 0.1 µM - 0.1 mM | ~25% |

| CGRP-like material (CGRPLM) | Rat spinal cord slices | K+ | 0.1 µM - 1.0 µM | ~20% |

In vivo studies further support these findings, with systemic administration of this compound at an analgesic dose (80 mg/kg, i.p.) reducing spinal substance P outflow by approximately 50%. The inhibitory effects of this compound on both substance P and CGRP release were antagonized by idazoxan, further linking its mechanism to α2-adrenoceptors.

Signaling Pathways

Based on the available evidence, a proposed signaling pathway for this compound's analgesic action is presented below. This pathway is initiated by the modulation of presynaptic α2-adrenoceptors on primary afferent nerve terminals in the dorsal horn of the spinal cord.

References

Preclinical Profile of Cizolirtine: A Technical Review of its Efficacy in Visceral Pain Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of Cizolirtine (E-4018) as a potential therapeutic agent for visceral pain. This compound citrate (B86180) is a novel, centrally acting analgesic that has demonstrated efficacy in various rodent models of pain.[1] This document synthesizes available quantitative data, details experimental methodologies, and visualizes proposed mechanisms and workflows to offer a comprehensive resource for the scientific community.

Quantitative Efficacy in Visceral Pain Surrogates

While direct preclinical studies of this compound in specific visceral pain models such as colorectal distension (CRD) are not extensively documented in the public domain, its analgesic properties have been quantified in chemically-induced writhing tests. These assays, which involve intraperitoneal injection of irritants like acetic acid or phenylquinone, are widely considered to model visceral pain by inducing abdominal constrictions and stretching.[2][3]

The following tables summarize the median effective dose (ED50) of this compound in these key preclinical models.

Table 1: Efficacy of this compound in the Acetic Acid-Induced Writhing Test [4]

| Species | Route of Administration | ED50 (mg/kg) |

| Mouse | Not Specified | 24.4 |

| Rat | Not Specified | 21.3 |

Table 2: Efficacy of this compound in the Phenylquinone-Induced Writhing Test [4]

| Species | Route of Administration | ED50 (mg/kg) |

| Mouse | Not Specified | 33.7 |

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for the writhing tests are provided below.

Acetic Acid-Induced Writhing Test

This is a standard and reliable method for screening potential analgesic compounds.[5]

-

Animal Model: Male Swiss albino mice (or other suitable rodent strains) are typically used.[5] Animals are acclimatized to laboratory conditions before the experiment.[5]

-

Drug Administration: this compound or a vehicle control is administered to the animals, commonly via oral or intraperitoneal routes, at a predetermined time before the induction of writhing.[3]

-

Induction of Writhing: A solution of acetic acid (typically 0.6% v/v) is injected intraperitoneally.[5] This chemical irritant induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[3]

-

Observation and Quantification: Following the acetic acid injection, each animal is placed in an individual observation chamber.[5] The number of writhes is counted for a defined period, often starting 5 minutes post-injection and continuing for 10-30 minutes.[3][5]

-

Data Analysis: The analgesic effect of this compound is determined by comparing the number of writhes in the drug-treated groups to the vehicle-treated control group. The percentage of inhibition is calculated, and the ED50 value is determined using appropriate statistical methods.[6]

Phenylquinone-Induced Writhing Test

Similar to the acetic acid model, this test uses a chemical irritant to induce a visceral pain response.

-

Animal Model: Mice are commonly used for this assay.[7]

-

Drug Administration: Test compounds, including this compound, are administered prior to the injection of phenylquinone.

-

Induction of Writhing: Phenylquinone is injected intraperitoneally to induce writhing.[7]

-

Observation and Quantification: The frequency of writhing movements is observed and counted over a set period.[2]

-

Data Analysis: The reduction in the number of writhes in the this compound-treated animals compared to the control group indicates analgesic activity.

Proposed Mechanism of Action and Experimental Workflow

The analgesic effect of this compound is believed to be mediated, at least in part, through its interaction with the adrenergic system and its influence on neuropeptide release in the spinal cord.

Signaling Pathway of this compound in Pain Modulation

This compound's analgesic properties are not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) biosynthesis.[4] Instead, evidence suggests a mechanism involving the modulation of nociceptive signaling in the spinal cord. Studies have shown that the analgesic effects of this compound can be antagonized by the α2-adrenoceptor antagonist idazoxan.[1] Furthermore, this compound has been demonstrated to inhibit the spinal release of substance P, a key neuropeptide involved in pain transmission.[1][4] This inhibition of substance P release is also reversed by idazoxan, suggesting an α2-adrenoceptor-dependent mechanism.[1]

Experimental Workflow for Preclinical Visceral Pain Assessment

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound like this compound in a preclinical model of visceral pain.

References

- 1. The novel analgesic, this compound, inhibits the spinal release of substance P and CGRP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. Pharmacology of this compound: a new analgesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cizolirtine: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cizolirtine, also known as this compound citrate (B86180) (E-4018), is a novel, centrally-acting analgesic agent developed by Laboratorios Dr. Esteve. It represents a distinct pharmacological class, differing from both opioid and non-steroidal anti-inflammatory drugs (NSAIDs). Initially investigated for its analgesic properties, this compound's development path also explored its potential in treating overactive bladder (OAB). This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and pharmacokinetic profile of this compound.

Discovery and Synthesis

This compound is a pyrazole (B372694) derivative. While the specific details of the initial screening and lead optimization process that led to the discovery of this compound are not extensively documented in publicly available literature, the compound was first disclosed in a patent filed by Laboratorios Dr. Esteve in 1988. The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, 5-{α-[(2-dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazole, the synthesis would logically involve the reaction of a substituted hydrazine with a suitably functionalized five-carbon chain to form the pyrazole ring, followed by the introduction of the side chain.

Preclinical Pharmacology

This compound has demonstrated significant antinociceptive activity in a variety of rodent models of pain, including those that assess inflammatory, visceral, and neuropathic pain.

Experimental Protocols for Analgesia Models

-

Acetic Acid-Induced Writhing Test (Mice and Rats): This model assesses visceral pain.

-

Animals are pre-treated with this compound or vehicle via oral (p.o.) or intraperitoneal (i.p.) administration.

-

After a set period, a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

-

The analgesic effect is expressed as the percentage of inhibition of writhing compared to the vehicle-treated group.

-

-

Phenylquinone-Induced Writhing Test (Mice): Similar to the acetic acid model, this test also evaluates visceral analgesia.

-

Mice are administered this compound or vehicle.

-

A solution of phenylquinone is injected intraperitoneally.

-

The number of writhes is counted, and the percentage of inhibition is calculated.

-

-

Plantar Test (Rats): This model assesses thermal nociception.

-

A radiant heat source is focused on the plantar surface of the rat's hind paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.

-

This compound or vehicle is administered, and the paw withdrawal latency is measured at various time points post-dosing.

-

An increase in paw withdrawal latency indicates an analgesic effect.

-

-

Tail-Flick and Tail-Pinch Tests (Rats): These are models of spinal nociception.

-

Tail-Flick: A radiant heat source is applied to the tail, and the latency to flick the tail away is measured.

-

Tail-Pinch: A mechanical stimulus (e.g., a clip) is applied to the tail, and the time until the rat attempts to remove it is recorded.

-

The effect of this compound is assessed by the increase in latency compared to baseline.

-

-

Formalin Test (Rats): This model distinguishes between nociceptive and inflammatory pain.

-

A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

-

The time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes, representing direct nociceptor stimulation) and the late phase (15-30 minutes, representing inflammatory pain).

-

This compound's effect on both phases is evaluated.

-

-

Capsaicin Test (Mice): This test assesses neurogenic pain.

-

Capsaicin is injected into the paw, inducing licking and biting behavior.

-

The duration of this behavior is measured after administration of this compound or vehicle.

-

Quantitative Preclinical Efficacy Data

| Pain Model | Species | ED50 (mg/kg, p.o.) | Reference |

| Phenylquinone Writhing | Mouse | 33.7 | [1] |

| Acetic Acid Writhing | Mouse | 24.4 | [1] |

| Acetic Acid Writhing | Rat | 21.3 | [1] |

| Plantar Test | Rat | 26.8 | [1] |

| Tail-Pinch Test | Rat | 68.0 | [1] |

| Tail-Flick Test | Rat | 46.0 | [1] |

| Formalin Test (Early Phase) | Rat | 13.8 | [1] |

| Formalin Test (Late Phase) | Rat | 2.31 | [1] |

| Capsaicin Test | Mouse | 7.14 | [1] |

Mechanism of Action

The analgesic effect of this compound is not mediated by opioid receptors or the inhibition of prostaglandin (B15479496) synthesis.[1] Instead, its primary mechanism of action is believed to be the inhibition of the release of the neuropeptides Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from the presynaptic terminals of primary afferent fibers in the spinal cord.[2]

An in vitro study using slices from the dorsal half of the lumbar spinal cord of rats demonstrated that this compound significantly reduced the potassium-evoked release of both SP and CGRP.[2] This effect was antagonized by idazoxan, a selective α2-adrenoceptor antagonist, suggesting that this compound's action is mediated through the activation of presynaptic α2-adrenoceptors.[2] Activation of these Gi-protein coupled receptors is known to inhibit neurotransmitter release.

Signaling Pathway of this compound's Action

Caption: Proposed signaling pathway for this compound's analgesic action.

Experimental Protocol for In Vitro Neuropeptide Release

-

Tissue Preparation: Slices of the dorsal half of the lumbar enlargement of the spinal cord are obtained from rats.

-

Superfusion: The slices are placed in chambers and superfused with a physiological salt solution.

-

Depolarization: The release of SP and CGRP is evoked by depolarization with a high concentration of potassium (K+).

-

Drug Application: this compound, with or without an antagonist (e.g., idazoxan), is added to the superfusion medium.

-

Sample Collection: Fractions of the superfusate are collected before, during, and after K+ stimulation.

-

Quantification: The concentrations of SP and CGRP in the collected fractions are measured using specific radioimmunoassays (RIAs).

-

Data Analysis: The drug's effect is calculated as the percentage of inhibition of K+-evoked neuropeptide release.

Quantitative In Vitro Data

| Neuropeptide | This compound Concentration | % Inhibition of K+-evoked Release | Reference |

| Substance P-like material (SPLM) | 0.1 µM - 0.1 mM | ~25% | [2] |

| CGRP-like material (CGRPLM) | 0.1 - 1.0 µM | ~20% | [2] |

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in rats and dogs.

ADME Profile of this compound

| Parameter | Rat | Dog | Reference |

| Absorption | Fast and complete | Fast and complete | [3][4] |

| Elimination Half-life | Shorter | Longer | [3][4] |

| Distribution | High affinity for liver, kidney, GI tract, and pigmented tissues | - | [3][4] |

| Metabolism | Extensive (12 metabolites detected in urine) | Extensive (6 metabolites detected in urine) | [3][4] |

| Excretion | 68% in urine, 21% in feces (enterohepatic circulation) | 92% in urine, 4% in feces | [3][4] |

| Renal Excretion of Unchanged Drug | <5% | 20% | [3][4] |

Clinical Development for Overactive Bladder (OAB)

Based on the understanding that neuropeptides like SP and CGRP are involved in bladder sensory pathways, this compound was investigated for the treatment of OAB.

Phase II Clinical Trial Designs and Outcomes

| Study Design | Patient Population | Treatment Arms | Duration | Key Efficacy Outcomes | Key Safety Findings | Reference |

| Pilot Dose-Finding Study | 79 outpatients with clinical OAB and/or urodynamically diagnosed detrusor overactivity | - this compound 400 mg bid- this compound 200 mg bid- Placebo | 12 weeks | - Significant decrease in urgency episodes with 400 mg bid vs. placebo.- Higher percentage of patients free from incontinence episodes with 400 mg bid (68.75%) vs. placebo (30%). | - Adverse events were more frequent with this compound than placebo, but were mostly mild to moderate. | [5] |

| Phase 2 Proof-of-Concept Study | 135 outpatients with lower urinary tract dysfunction and urodynamically documented detrusor overactivity | - this compound 800 mg/day- Placebo- Oxybutynin 15 mg/day | 12 weeks | - Significant reduction in the average number of voidings per 24h with this compound (33.4%) vs. placebo (17.0%).- Significant increase in mean voided volume with this compound.- this compound showed significant superiority over placebo in improving urodynamic parameters. | - this compound caused fewer antimuscarinic side effects but more gastrointestinal (nausea) and neurologic (headache, vertigo) adverse events than oxybutynin. | [6] |

Experimental Workflow for OAB Clinical Trials

Caption: Generalized workflow for a Phase II clinical trial of this compound in OAB.

Conclusion

This compound is a novel analgesic agent with a unique mechanism of action involving the presynaptic inhibition of substance P and CGRP release in the spinal cord, likely mediated by α2-adrenoceptors. Its efficacy has been demonstrated in a range of preclinical pain models. The exploration of its mechanism led to its clinical investigation for overactive bladder, where it showed promising results in Phase II trials. Further development and clinical studies would be necessary to fully establish the therapeutic potential and safety profile of this compound for its various potential indications. This technical guide summarizes the key milestones and data in the development of this compound, providing a valuable resource for researchers and clinicians in the fields of pain management and urology.

References

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. Evidence for adenosine- and serotonin-mediated antihyperalgesic effects of this compound in rats suffering from diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the novel analgesic, this compound, in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Cizolirtine: A Technical Whitepaper on its Activity as a Pyrazole Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cizolirtine is a pyrazole (B372694) derivative that has demonstrated significant potential as a novel analgesic and a therapeutic agent for overactive bladder (OAB). Its mechanism of action is primarily attributed to the inhibition of substance P release in the spinal cord, a process mediated by its activity on alpha-2 adrenoceptors. This document provides a comprehensive technical overview of this compound, detailing its pharmacological properties, summarizing key quantitative data, outlining experimental protocols, and visualizing its mechanism of action and experimental workflows.

Introduction

This compound is a small molecule belonging to the pyrazole class of compounds, a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of pharmacological activities. This compound has been investigated for its analgesic properties and its efficacy in treating the symptoms of overactive bladder. This whitepaper will delve into the core scientific data and methodologies related to this compound's activity.

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action as an analgesic is understood to be the inhibition of the release of the neurotransmitter Substance P from the terminals of primary afferent C-fibers in the dorsal horn of the spinal cord. This inhibitory effect is mediated, at least in part, through the activation of presynaptic alpha-2 adrenoceptors. By reducing the amount of Substance P released, this compound dampens the transmission of nociceptive signals to higher brain centers, resulting in analgesia. It is important to note that this compound does not exhibit affinity for opioid receptors and does not inhibit prostaglandin (B15479496) biosynthesis, distinguishing its mechanism from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

dot

Caption: this compound's Proposed Signaling Pathway.

Pharmacokinetics

Pharmacokinetic studies have been conducted in animal models.

| Parameter | Rat | Dog |

| Absorption | Fast and complete | Fast and complete |

| Tmax (blood) | 20 minutes | Not Specified |

| Elimination Half-life | Shorter | Longer |

| Primary Route of Excretion | Urine (68%), Feces (21%) | Urine (92%), Feces (4%) |

| Renal Excretion of Unchanged Drug | <5% | 20% |

| Number of Metabolites Detected | 12 | 6 |

| Table 1: Summary of Preclinical Pharmacokinetic Data for this compound. |

Note: Detailed human pharmacokinetic data is not yet publicly available.

Quantitative Efficacy Data

Preclinical Analgesic Activity

This compound has demonstrated dose-dependent analgesic effects in various preclinical models of pain.

| Model | Species | ED50 (mg/kg) |

| Phenylquinone-Induced Writhing | Mouse | 33.7 |

| Acetic Acid-Induced Writhing | Mouse | 24.4 |

| Acetic Acid-Induced Writhing | Rat | 21.3 |

| Plantar Test (Thermal) | Rat | 26.8 |

| Tail-Pinch Test | Not Specified | 68.0 |

| Tail-Flick Test | Not Specified | 46.0 |

| Formalin Test (Phase 1) | Not Specified | 13.8 |

| Formalin Test (Phase 2) | Not Specified | 2.31 |

| Capsaicin Test | Not Specified | 7.14 |

| Table 2: Preclinical Analgesic Efficacy of this compound. |

Clinical Efficacy in Overactive Bladder

In a phase 2 clinical trial, this compound demonstrated significant improvements in the symptoms of overactive bladder compared to placebo.[1][2]

| Parameter | This compound (800 mg/day) | Placebo | Oxybutynin (15 mg/day) |

| Reduction in Voidings per 24h | -33.4% | -17.0% | -34.3% |

| Increase in Voided Volume | +17.8% | 0% | +14.5% |

| Table 3: Clinical Efficacy of this compound in Overactive Bladder (12-week treatment).[1][2] |

A pilot dose-finding study also showed a dose-dependent improvement in OAB symptoms.[3][4]

| Parameter | This compound (400 mg bid) | This compound (200 mg bid) | Placebo |

| Median Decrease in Urgency Episodes/24h | -3.00 | -1.29 | -0.43 |

| Patients Free from Incontinence Episodes | 68.75% | 45% | 30% |

| Table 4: Dose-Finding Study of this compound in Overactive Bladder.[3][4] |

Experimental Protocols

Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain and the efficacy of peripherally acting analgesics.[5]

-

Animals: Male Swiss Webster mice (20-25 g) are used.

-

Acclimation: Animals are acclimated to the testing environment for at least 30 minutes prior to the experiment.

-

Drug Administration: this compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the acetic acid challenge.

-

Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[6]

-

Observation: Immediately after the acetic acid injection, mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the vehicle-treated control group.

dot

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Plantar Test (Hargreaves' Method)

This test evaluates the response to a thermal stimulus, primarily assessing spinal analgesia.[1][3][7]

-

Apparatus: A plantar test apparatus consisting of a glass platform and a radiant heat source is used.

-

Animals: Rats are placed in individual plexiglass chambers on the glass platform.

-

Acclimation: Animals are allowed to acclimate to the chambers for at least 15-20 minutes.

-

Drug Administration: this compound or vehicle is administered at a predetermined time before testing.

-

Testing: The radiant heat source is positioned under the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Data Analysis: The paw withdrawal latencies of the drug-treated groups are compared to the vehicle-treated group.

dot

Caption: Workflow for the Plantar Test.

Urodynamic Evaluation in Overactive Bladder Clinical Trials

Urodynamic studies are used to objectively assess bladder function.[8][9][10]

-

Patient Preparation: Patients are instructed to arrive with a comfortably full bladder.

-

Uroflowmetry: The patient voids into a specialized toilet that measures the volume and flow rate of urine.

-

Post-Void Residual (PVR) Measurement: The volume of urine remaining in the bladder after voiding is measured, typically using a bladder scanner or catheterization.

-

Cystometry:

-

A small catheter with a pressure sensor (manometer) is inserted into the bladder through the urethra.

-

A second catheter may be placed in the rectum or vagina to measure abdominal pressure.

-

The bladder is slowly filled with a sterile saline solution.

-

During filling, bladder pressure, abdominal pressure, and true detrusor pressure (bladder pressure minus abdominal pressure) are continuously recorded.

-

The patient is asked to report sensations of filling, first desire to void, and strong desire to void.

-

The presence of involuntary detrusor contractions is noted.

-

-

Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. Bladder pressure and flow rate are measured simultaneously to assess bladder contractility and outlet resistance.

-

Data Analysis: Key parameters such as bladder capacity, detrusor overactivity, and voiding efficiency are analyzed.

dot

Caption: Generalized Workflow for Urodynamic Evaluation.

Conclusion

This compound, a pyrazole derivative, presents a promising therapeutic option for the treatment of pain and overactive bladder. Its unique mechanism of action, centered on the inhibition of Substance P release via alpha-2 adrenoceptor activation, offers a potential alternative to existing therapies. The preclinical and clinical data summarized in this whitepaper provide a solid foundation for its continued development. Further research is warranted to fully elucidate its human pharmacokinetic profile and to explore its full therapeutic potential in a broader range of clinical indications.

References

- 1. This compound citrate is safe and effective for treating urinary incontinence secondary to overactive bladder: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound citrate, an effective treatment for symptomatic patients with urinary incontinence secondary to overactive bladder: a pilot dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Introduction - Invasive urodynamic investigations in the management of women with refractory overactive bladder symptoms: FUTURE, a superiority RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. auanet.org [auanet.org]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. urologysanantonio.com [urologysanantonio.com]

In Vitro Receptor Binding Affinity of Cizolirtine: A Methodological and Inferential Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cizolirtine has demonstrated clinical efficacy in the management of overactive bladder and has been investigated for its analgesic properties.[1][2] Its mechanism of action is understood to involve the modulation of neuropeptide release, specifically Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP).[3][4] However, a detailed public record of its direct receptor binding affinities across a wide range of potential targets is not extensively available. This technical guide provides an in-depth overview of the standard in vitro methodologies used to determine such receptor binding profiles. While specific quantitative data for this compound is not publicly available, this document will serve as a comprehensive manual for researchers aiming to elucidate the receptor interaction profile of novel compounds like this compound. We will detail the experimental protocols for key binding assays, present data in a structured format with hypothetical examples, and visualize experimental workflows. Furthermore, we will discuss the inferred mechanism of this compound based on existing literature and how the described methods can be applied to fully characterize its molecular targets.

Introduction to Receptor Binding Assays